2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide
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Overview
Description
2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide is an organic compound that features a sulfonamide group, an aromatic ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with ethane-1-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-hydroxybenzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic ring in 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide is unique due to the presence of the 4-hydroxyphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
88095-95-8 |
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Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,11-12H,5-7H2,(H2,10,13,14) |
InChI Key |
LZRZGDJWXPSBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCS(=O)(=O)N)O |
Origin of Product |
United States |
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